molecular formula C6H10ClN3O2S B3114883 3,4-Diaminobenzenesulfonamide, diHCl CAS No. 2055119-18-9

3,4-Diaminobenzenesulfonamide, diHCl

Cat. No.: B3114883
CAS No.: 2055119-18-9
M. Wt: 223.68 g/mol
InChI Key: SEFUMYCHOYQEOJ-UHFFFAOYSA-N
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Description

3,4-Diaminobenzenesulfonamide, dihydrochloride: is a chemical compound with the molecular formula C6H11Cl2N3O2S. It is a derivative of benzenesulfonamide, characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring and a sulfonamide group. This compound is commonly used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobenzenesulfonamide, dihydrochloride typically involves the following steps:

    Nitration: The starting material, ortho-nitroaniline, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Sulfonation: The resulting diamine is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of 3,4-Diaminobenzenesulfonamide, dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobenzenesulfonamide, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Diaminobenzenesulfonamide, dihydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals .

Biology: In biological research, this compound is used as a reagent for the detection and quantification of certain biomolecules. It is also employed in the study of enzyme kinetics and inhibition .

Medicine: In the medical field, 3,4-Diaminobenzenesulfonamide, dihydrochloride is investigated for its potential therapeutic applications. It has shown promise as an antimicrobial agent and is being studied for its effects on various bacterial and fungal strains .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of 3,4-Diaminobenzenesulfonamide, dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of essential biochemical pathways. For example, it can inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 3,4-Diaminobenzenesulfonamide, dihydrochloride is unique due to the presence of two amino groups at the 3 and 4 positions, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

CAS No.

2055119-18-9

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

3,4-diaminobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C6H9N3O2S.ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,7-8H2,(H2,9,10,11);1H

InChI Key

SEFUMYCHOYQEOJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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